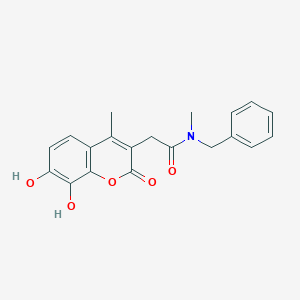![molecular formula C28H21N3O2 B264406 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide](/img/structure/B264406.png)
9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in cancer research. This compound belongs to the family of benzo[c]indole derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide involves the inhibition of several signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell survival. Additionally, this compound has been found to inhibit the activity of the Wnt/β-catenin pathway, which is involved in cancer stem cell maintenance.
Biochemical and Physiological Effects:
Studies have shown that 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide exhibits several biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been found to inhibit the expression of several genes involved in cancer cell growth and survival, including Bcl-2, survivin, and cyclin D1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide in lab experiments is its potent anti-cancer activity. This compound has been found to exhibit anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cell lines. Additionally, this compound has been found to inhibit the growth of cancer stem cells, which are often resistant to conventional cancer therapies.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to cells in culture or in animal models. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions for research on 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide. One direction is to investigate the potential use of this compound in combination with other anti-cancer agents to enhance its anti-cancer activity. Another direction is to investigate the potential use of this compound in animal models of cancer to determine its safety and efficacy in vivo. Additionally, research can focus on identifying the molecular targets of this compound to gain a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide involves a multi-step process that includes the condensation of 3-phenylpropylamine with 2,3-dihydro-1H-inden-1-one, followed by the cyclization of the resulting product with 2,4-dichloro-5-nitropyridine. The final step involves the reduction of the nitro group to an amine group using palladium on carbon.
Aplicaciones Científicas De Investigación
Research has shown that 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide has potential use in cancer research. Studies have shown that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Additionally, this compound has been found to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and maintenance.
Propiedades
Nombre del producto |
9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide |
|---|---|
Fórmula molecular |
C28H21N3O2 |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
19-oxo-N-(3-phenylpropyl)-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8,10,12(20),13,15,17-nonaene-10-carboxamide |
InChI |
InChI=1S/C28H21N3O2/c32-27(29-16-8-11-18-9-2-1-3-10-18)23-17-22-19-12-6-7-15-24(19)31-26(22)25(30-23)20-13-4-5-14-21(20)28(31)33/h1-7,9-10,12-15,17H,8,11,16H2,(H,29,32) |
Clave InChI |
IQWQHZRDNQLDIG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=NC3=C4C(=C2)C5=CC=CC=C5N4C(=O)C6=CC=CC=C63 |
SMILES canónico |
C1=CC=C(C=C1)CCCNC(=O)C2=NC3=C4C(=C2)C5=CC=CC=C5N4C(=O)C6=CC=CC=C63 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B264326.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264330.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide](/img/structure/B264331.png)
![3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide](/img/structure/B264349.png)
![2,3,5,9-tetramethyl-6-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B264356.png)
![2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide](/img/structure/B264357.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B264358.png)
![N-isopropyl-3-(methylsulfanyl)-2-({[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)propanamide](/img/structure/B264359.png)
![N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine](/img/structure/B264380.png)
![({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid](/img/structure/B264384.png)
![N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264393.png)

![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide](/img/structure/B264404.png)